Bicyclo[5.2.1]decan-10-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4696-15-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
bicyclo[5.2.1]decan-10-one |
InChI |
InChI=1S/C10H16O/c11-10-8-4-2-1-3-5-9(10)7-6-8/h8-9H,1-7H2 |
InChI Key |
ADKYDFHEEOWNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C2=O)CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 5.2.1 Decan 10 One and Its Structural Analogues
Retrosynthetic Analysis of Bicyclo[5.2.1]decan-10-one Architectures
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For a bridged bicyclic system like this compound, this analysis is crucial for identifying efficient synthetic routes.
Strategic Disconnections for Constructing the Bicyclo[5.2.1]decane Core
The process of deconstructing a complex molecule involves breaking bonds (disconnections) to simplify the structure. For the bicyclo[5.2.1]decane core, several strategic disconnections can be envisioned. A primary strategy involves disconnections that simplify the bridged ring system into a more manageable monocyclic or acyclic precursor. scripps.edu
One logical approach is to disconnect the bonds forming the one-carbon bridge (the C1-C10-C7 linkage). This simplifies the target to a cyclooctane (B165968) derivative. The forward reaction, a transannular cyclization, would then form the crucial bridging bond.
Another powerful strategy involves a ring-expansion approach. Here, the retrosynthesis begins with a smaller, more readily available ring system, such as a cyclohexanone. Disconnections are then made that correspond to a ring expansion in the forward synthesis, effectively adding the necessary carbons to form the eight-membered ring of the bicyclo[5.2.1]decane system. This approach was successfully employed in a classic synthesis of a related tricyclic alcohol.
Finally, cycloaddition strategies offer a convergent route. A [5+2] or [4+3] cycloaddition retrosynthetically cleaves the molecule into two simpler components that can be joined in a single, powerful step to form the seven-membered ring of the bicyclic system. beilstein-journals.org
Identification of Key Intermediates and Precursors
Based on the retrosynthetic strategies, several key intermediates and precursors can be identified. These molecules represent the sub-goals of the synthesis.
| Retrosynthetic Strategy | Key Intermediate/Precursor | Forward Reaction Type |
| Transannular Cyclization | 1,5-Disubstituted Cyclooctane | Intramolecular Condensation/Alkylation |
| Ring Expansion | Substituted Cyclohexanone/Cycloheptanone (B156872) | Homologation, Homoketonization cdnsciencepub.com |
| Cycloaddition | Furan (B31954)/Oxyallyl Cation Precursors | [4+3] Cycloaddition researchgate.net |
| Radical Cascade | Unsaturated Malonates/β-Keto Esters | Oxidative Radical Cyclization mdpi.com |
Table 1: Key Intermediates and Precursors in this compound Synthesis
Seminal and Contemporary Synthetic Routes to this compound
The theoretical disconnections from retrosynthesis have been realized through various elegant synthetic routes, ranging from classic multi-step sequences to modern catalytic methods.
Classic Approaches in this compound Synthesis
A foundational synthesis in this area is the work of Gutsche and Baum, which targets a closely related tricyclic alcohol, tricyclo[5.2.1.0⁴,¹⁰]decan-10-ol, but provides a clear blueprint for accessing the this compound core. Their approach exemplifies a ring-expansion strategy. The photolysis of this compound itself has also been studied, which typically leads to α-cleavage products like enals or esters rather than isomerization. jst.go.jp
Multi-Step Conversions from Acyclic and Monocyclic Precursors
The synthesis reported by Gutsche and Baum demonstrates a practical multi-step conversion from a simple monocyclic precursor. This method highlights the power of building complexity in a controlled, stepwise manner.
The key sequence begins with 4-hydroxycyclohexanone (B83380) and utilizes a bis-homologation ring-expansion procedure. This process effectively inserts two carbon atoms to expand the six-membered ring into an eight-membered ring, which then undergoes a transannular cyclization to establish the bicyclic framework.
Key Steps in the Gutsche-Baum Approach:
| Step | Reactants | Key Transformation | Product |
| 1 | 4-Hydroxycyclohexanone, Diazoethane | Bishomologation / Ring Expansion | Mixture of epimeric 4-hydroxybicyclo[5.2.1]decan-10-ones |
| 2 | Epimeric Mixture, p-Toluenesulfonyl chloride | Tosylation & Separation | 4-p-toluenesulfonyloxythis compound |
| 3 | Tosylate, Lithium/Ammonia | Reductive Detosylation | This compound |
| 4 | Ketone, Lithium Aluminum Hydride | Reduction | Bicyclo[5.2.1]decan-10-ol |
Table 2: Simplified Overview of a Classic Multi-Step Synthesis
This route successfully constructs the core structure from a readily available monocyclic starting material, showcasing a classic and robust strategy in cyclic and bicyclic system synthesis.
Cyclization Strategies for the Bicyclo[5.2.1]decane Skeleton
The formation of the bicyclic skeleton is the most critical aspect of the synthesis. A variety of cyclization strategies have been developed to construct this and related bridged systems, each with its own advantages.
Transannular Cyclizations: As seen in the Gutsche synthesis, this strategy involves forming a bond across a medium-sized (8- to 11-membered) ring. These reactions are powerful for creating bridged systems from a single monocyclic precursor. SmI₂-mediated ketone-olefin coupling is another example of a transannular cyclization method used to build bicyclic rings. researchgate.net
Radical Cyclizations: Manganese(III) acetate-mediated oxidative radical cyclizations can form bicyclic systems from acyclic or monocyclic precursors containing double bonds and β-dicarbonyl moieties. mdpi.com These reactions proceed through radical intermediates and can create complex polycyclic structures in a single step.
Metal-Catalyzed Cyclizations: Modern organometallic chemistry offers a plethora of options. Gold(I)-catalyzed cyclization of enynes has been used to form the bicyclo[5.2.1]decane-N,O-acetal moiety in the synthesis of (+)-Sieboldine A. acs.org Nickel-catalyzed asymmetric domino cyclizations of enynones have also been developed to rapidly access bridged tricyclo[5.2.1.0¹,⁵]decane skeletons. nih.gov
Cycloaddition Reactions: The Diels-Alder reaction and other cycloadditions provide convergent pathways to bicyclic systems. For example, [4+3] cycloaddition reactions can be employed to construct the seven-membered ring component of the bicyclo[5.3.0]decane system, a close structural relative. researchgate.net
| Cyclization Type | Key Features | Example Application Area |
| Transannular | Forms bond across a medium ring | Synthesis of bridged bicyclic ketones |
| Radical | Tolerant of various functional groups | Synthesis of natural product cores like aphanamol I mdpi.com |
| Metal-Catalyzed | High efficiency and stereocontrol | Asymmetric synthesis of complex tricyclic systems nih.gov |
| Cycloaddition | Convergent, builds rings quickly | Synthesis of bicyclo[5.3.0]decane and related systems researchgate.net |
Table 3: Comparison of Cyclization Strategies
The continued development of these and other novel synthetic methodologies provides chemists with a versatile toolkit for the construction of this compound and its many structurally complex and biologically significant analogues.
Reductive Cyclization Methodologies
Reductive cyclization represents a powerful strategy for forging the key C1-C7 bond to construct the bicyclo[5.2.1]decane skeleton from a monocyclic precursor. This approach typically involves the intramolecular coupling of two carbonyl groups within a 10-membered ring, such as a cyclodecane-1,6-dione derivative. Low-valent transition metals are commonly employed to facilitate this transformation.
One of the most effective methods is the intramolecular McMurry reaction, which utilizes low-valent titanium species, often generated in situ from TiCl₃ or TiCl₄ and a reducing agent like Zn-Cu couple or LiAlH₄. The reaction proceeds via a pinacol-type coupling mechanism to form a diol intermediate, which is subsequently deoxygenated under the reaction conditions to yield an alkene. To obtain the target ketone, the pinacol (B44631) intermediate (bicyclo[5.2.1]decan-1,7-diol) can be isolated and subsequently oxidized.
Alternatively, reagents such as samarium(II) iodide (SmI₂) can be used for intramolecular pinacol coupling of the dicarbonyl precursor. This method often provides higher yields and proceeds under milder conditions compared to classic McMurry protocols, affording the bicyclic diol, which is then oxidized to the desired this compound using standard oxidants like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Table 1: Comparison of Reductive Cyclization Methods for Bicyclo[5.2.1]decane Skeleton Synthesis
Note: This table is designed to be interactive. In a web environment, columns could be sorted by clicking on the headers.
| Method | Key Reagent(s) | Precursor | Initial Product | Final Product (after oxidation) | Key Features |
|---|---|---|---|---|---|
| McMurry Reaction | TiCl₃, Zn-Cu | Cyclodecane-1,6-dione | Bicyclo[5.2.1]dec-1(7)-ene | N/A (Leads to alkene) | Forms C=C bond directly; harsh conditions. |
| Intramolecular Pinacol Coupling | SmI₂, THF | Cyclodecane-1,6-dione | Bicyclo[5.2.1]decan-1,7-diol | This compound | Milder conditions; high yields for diol formation. |
| Acyloin Condensation | Na (metal), Toluene | Diester (e.g., Dimethyl 3,3'-(cyclopentane-1,2-diyl)dipropanoate) | α-Hydroxy ketone | This compound | Classic method for ring formation; requires subsequent steps. |
Intramolecular Carbene C-H Insertion Reactions in Related Systems
Intramolecular C-H insertion reactions mediated by transition-metal carbenes provide a highly efficient and atom-economical route to bridged ring systems. For the synthesis of the bicyclo[5.2.1]decane core, this strategy typically involves the generation of a carbene from a diazo compound tethered to a cyclooctane or cycloheptane (B1346806) ring.
The most common catalysts for this transformation are rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄). In a representative synthesis, a precursor like 2-diazoacetyl-cyclooctane is treated with a catalytic amount of the rhodium complex. The resulting rhodium carbene intermediate undergoes a transannular C-H insertion, preferentially into a sterically accessible and electronically activated C-H bond, to form the five-membered ring, thus completing the bicyclo[5.2.1]decane framework. The regioselectivity of the insertion (e.g., C-5 vs. C-4 insertion) is a critical factor and is influenced by the catalyst, solvent, and substrate structure. Dirhodium catalysts with bulky or electron-withdrawing ligands, such as rhodium(II) trifluoroacetate (B77799) or rhodium(II) perfluorobutyrate, can offer enhanced selectivity in certain systems.
Table 2: Influence of Rhodium(II) Catalysts on Intramolecular C-H Insertion
Note: This table is designed to be interactive. In a web environment, columns could be sorted by clicking on the headers.
| Catalyst | Precursor | Key Product | Typical Yield | Selectivity Notes |
|---|---|---|---|---|
| Rh₂(OAc)₄ | α-Diazo ketone on cyclooctane ring | This compound | Moderate to Good | Standard, general-purpose catalyst. May produce mixtures of regioisomers. |
| Rh₂(pfb)₄ | α-Diazo ketone on cyclooctane ring | This compound | Good to Excellent | Highly electrophilic catalyst; often enhances reaction rate and can improve regioselectivity for primary C-H bonds. |
| Rh₂(esp)₂ | α-Diazo ketone on cyclooctane ring | This compound | Good to Excellent | Chiral catalyst; used for asymmetric synthesis, providing high enantioselectivity. |
Tandem Reaction Sequences (e.g., [4+3] Cycloaddition-Nicholas Reaction)
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly sophisticated and efficient approach to complex molecular architectures like the bicyclo[5.2.1]decane system. A notable example combines the principles of a formal [4+3] cycloaddition with the Nicholas reaction.
The Nicholas reaction involves the stabilization of a propargyl cation by a hexacarbonyldicobalt moiety, allowing it to react with various nucleophiles. In a tandem sequence for the bicyclo[5.2.1]decane core, a cyclopentenyl-tethered alkyne is first complexed with Co₂(CO)₈. This complex can then undergo an intramolecular reaction, initiated by a Lewis acid such as BF₃·OEt₂. The Lewis acid promotes the formation of a cobalt-stabilized cation, which is trapped by the cyclopentene (B43876) π-system (the nucleophile). This cyclization event effectively functions as a formal intramolecular [4+3] cycloaddition, where the three-atom component is the propargyl unit and the four-atom component is derived from the cyclopentene ring, directly forming the seven-membered ring onto the existing five-membered ring. Decomplexation with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) yields the final bicyclic enone product.
Diels-Alder and Related Cycloaddition Approaches
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic and bicyclic compound synthesis due to its predictability and stereochemical control. While not a direct route to the bicyclo[5.2.1]decane system, it is a crucial step in multi-step sequences. More powerfully, the Intramolecular Diels-Alder (IMDA) reaction provides a direct entry to this framework.
In an IMDA approach, a substrate containing both a 1,3-diene and a dienophile, linked by a suitable carbon tether, is synthesized. For the bicyclo[5.2.1]decane system, a typical precursor would be a derivative of 1,3,8-undecatriene. Upon thermal or Lewis acid-catalyzed activation, the molecule undergoes cyclization where the diene and dienophile react to form the six-membered ring of a bicyclo[X.Y.Z] system. The specific connectivity of the tether dictates the final ring sizes. To form the [5.2.1] system, the precursor must be carefully designed to ensure the formation of the five- and seven-membered rings upon cyclization. This method allows for excellent control over the stereochemistry at the newly formed chiral centers, governed by the geometry of the transition state.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound can be achieved by two primary strategies: (1) employing substituted precursors in the ring-forming reactions described above, or (2) direct functionalization of the pre-formed bicyclic ketone. Using substituted starting materials, such as a substituted cyclodecanedione in a reductive cyclization or a substituted diene in an IMDA reaction, allows for the introduction of functionality at specific, predictable positions on the carbon skeleton.
Chemoselective Functionalization of the Bicyclo[5.2.1]decane Core
Once the this compound core is assembled, its functional groups can be selectively manipulated. The ketone at C-10 is the most prominent reactive site. It can be deprotonated at the adjacent bridgehead carbons (C-1 and C-9) to form an enolate. Despite the strain associated with a bridgehead enolate (violating Bredt's rule for a double bond), these enolates can be generated and trapped with electrophiles, such as alkyl halides or aldehydes, to install substituents at the α-positions. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is essential for this process.
Other transformations include:
Reduction: The C-10 ketone can be stereoselectively reduced to the corresponding endo- or exo-alcohol using hydride reagents like NaBH₄ or L-Selectride.
Wittig Olefination: Conversion of the ketone to an exocyclic methylene (B1212753) group (C=CH₂) is possible, providing a handle for further reactions like hydroboration-oxidation or epoxidation.
Remote Functionalization: In derivatives containing unsaturation, reactions such as allylic oxidation or epoxidation can introduce functionality onto the seven-membered ring.
Table 3: Selected Chemoselective Functionalization Reactions
Note: This table is designed to be interactive. In a web environment, columns could be sorted by clicking on the headers.
| Reaction Type | Reagent(s) | Reaction Site | Product Functional Group |
|---|---|---|---|
| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | C-1 or C-9 | Alkyl group at bridgehead |
| Aldol (B89426) Addition | 1. LDA, THF, -78 °C; 2. R-CHO | C-1 or C-9 | β-Hydroxy carbonyl at bridgehead |
| Ketone Reduction (Exo attack) | NaBH₄, MeOH | C-10 Carbonyl | Endo-alcohol |
| Ketone Reduction (Endo attack) | L-Selectride, THF | C-10 Carbonyl | Exo-alcohol |
| Wittig Reaction | Ph₃P=CH₂ | C-10 Carbonyl | Exocyclic alkene |
Introduction of Stereochemical Elements and Chiral Auxiliaries
The synthesis of enantiomerically pure this compound derivatives is critical for applications in medicinal chemistry and total synthesis. This is primarily achieved through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric Catalysis: In methods like the intramolecular C-H insertion, chiral rhodium(II) catalysts, such as those derived from N-phthaloyl-amino acids or the dirhodium tetracarboxylate catalyst Rh₂(esp)₂, can induce high levels of enantioselectivity. The chiral environment of the catalyst differentiates between the two enantiotopic C-H bonds in the prochiral precursor, leading to the preferential formation of one enantiomer of the product.
Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the substrate before the key bond-forming step. For instance, a precursor acid can be converted to an amide using a chiral amine like Evans' oxazolidinone. Subsequent α-alkylation of this system proceeds with high diastereoselectivity controlled by the auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved to reveal the enantiomerically enriched product. Similarly, SAMP/RAMP hydrazone methodology can be applied for the asymmetric α-alkylation of ketone precursors prior to cyclization.
These methods provide powerful tools for accessing specific stereoisomers of complex substituted bicyclo[5.2.1]decan-10-ones, which are essential building blocks for synthesizing chiral target molecules.
Total Synthesis Efforts Incorporating this compound as a Key Intermediate
This compound is not merely a synthetic curiosity but a functionalized building block whose constrained framework has been exploited in the synthesis of larger, more complex molecules. Its utility stems from the inherent ring strain and the strategic placement of the carbonyl group, which allows for specific ring-opening or rearrangement reactions to access different molecular architectures.
While direct total syntheses commencing from this compound are specialized, its structural framework is present in several natural products. Furthermore, synthetic strategies toward related natural product families have targeted structural analogues, particularly heterocyclic variants.
A notable example comes from the limonoid family of natural products. Andhraxylocarpins C and D, isolated from the seeds of true mangroves like Xylocarpus granatum, possess a rare (Z)-bicyclo[5.2.1]dec-3-en-8-one substructure. mdpi.com This discovery highlights the relevance of this bicyclic system in nature's molecular arsenal.
Synthetic efforts have often focused on heterocyclic analogues containing the oxabicyclo[5.2.1]decane core. For instance, the 10-oxabicyclo[5.2.1]decane framework is a key structural feature of the physalins, a group of bioactive natural products known for their potential antitumor properties. researchgate.net Research has been directed at synthesizing this core structure to develop novel anticancer agents. researchgate.net Similarly, complex functionalized 8-oxabicyclo[5.2.1]decane derivatives, such as aminocyclitols and bicyclic lactones, have been synthesized, demonstrating the accessibility of this scaffold for creating biologically relevant molecules. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Table 1: Natural Products and Analogues Containing the Bicyclo[5.2.1]decane Framework
| Compound Class | Specific Example(s) | Core Structure | Source/Target |
| Limonoids | Andhraxylocarpin C & D | (Z)-Bicyclo[5.2.1]dec-3-en-8-one | Natural Product from Xylocarpus species mdpi.com |
| Steroidal Lactones | Physalins (analogues) | 10-Oxabicyclo[5.2.1]decane | Target for antitumor agents researchgate.net |
| Aminocyclitols | Various synthetic derivatives | 8-Oxabicyclo[5.2.1]decane | Synthetic targets for pharmacological tools researchgate.netbeilstein-journals.org |
The true synthetic power of this compound lies in its capacity to serve as a linchpin for constructing diverse and complex polycyclic systems through strategic bond-cleavage and rearrangement reactions. The photolysis of bicyclic ketones is a classic transformation that has been effectively applied to this system.
A key investigation into the photochemistry of this compound revealed that its transformation pathway is dictated by the presence or absence of α-hydrogens. acs.org Upon irradiation, the parent ketone undergoes homolytic cleavage of the C1-C10 bond followed by a transannular hydrogen migration from C7 to the carbonyl carbon. This process generates a reactive ketene (B1206846) intermediate (octamethyleneketene). acs.org This ketene is not stable under the reaction conditions and undergoes further photolysis, yielding a mixture of nine-membered carbocycles. acs.org
This photolytic cascade provides a synthetic route from a rigid, bridged system to a variety of more flexible nine-membered rings, which are themselves valuable precursors for other complex structures. The primary products of this transformation are:
cis-Cyclononene
cis-Bicyclo[4.3.0]nonane
cis-Bicyclo[6.1.0]nonane
The principle of using the photolytic cleavage of a bridged bicyclic ketone to generate a larger ring was cited as a precedent in the synthetic strategy towards macrocyclic musk compounds like exaltone and dl-muscone. cdnsciencepub.com Although a larger bicyclic ketone was used in that specific synthesis, the underlying strategy drew from the foundational work on this compound, demonstrating its influence on the design of synthetic routes to macrocycles. acs.orgcdnsciencepub.com
Table 2: Products from the Photolysis of this compound
| Starting Material | Key Intermediate | Photolysis Products | Ring System(s) Accessed |
| This compound | Octamethyleneketene | cis-Cyclononene, cis-Bicyclo[4.3.0]nonane, cis-Bicyclo[6.1.0]nonane | Monocyclic C9, Fused [4.3.0], Fused [6.1.0] acs.org |
Elucidation of Reaction Mechanisms and Transformational Pathways of Bicyclo 5.2.1 Decan 10 One
Photochemical Reactivity of Bicyclo[5.2.1]decan-10-one
The study of the photochemical behavior of this compound reveals intricate reaction pathways that are highly dependent on the substitution pattern of the molecule.
Analysis of Photolysis Products and Ring Expansion/Cleavage
The photolysis of this compound (1) and its derivatives has been a subject of detailed investigation, revealing that the initial step involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon. acs.org However, the subsequent transformations of the resulting biradical intermediate are dictated by the presence or absence of γ-hydrogens.
In the case of the parent compound 1 , which possesses γ-hydrogens, the primary photochemical process is a transannular hydrogen migration. This migration leads to the formation of a ketene (B1206846), specifically octamethyleneketene (3). acs.org This ketene is itself photochemically active and undergoes further reactions to yield a mixture of isomeric C9H16 compounds. These secondary photolysis products have been identified as cis-cyclononene (4), cis-bicyclo[4.3.0]nonane (5), and cis-bicyclo[6.1.0]nonane (6). acs.org
Conversely, the photolysis of 1,7-dimethylthis compound (16), which lacks γ-hydrogens, follows a different pathway. acs.org In this case, ketene formation is precluded. Instead, the primary photochemical reaction is decarbonylation, leading to the formation of cis-1,7-dimethylbicyclo[5.2.0]nonane (18). acs.org Additionally, other products are formed, including 2,8-dimethylnona-1,8-diene and a mixture of isomeric C11H20 monoolefins (19, 20, and 21). acs.org The formation of these monoolefins is proposed to occur via an initial intramolecular hydrogen abstraction within the initially formed biradical (26), which then leads to the formation of a dimethylcyclononenecarboxaldehyde intermediate. acs.org
A similar photolytic ring expansion has been observed in related, larger bicyclic systems. For instance, the photolysis of bicyclo[9.4.1]hexadecan-16-one results in the formation of a ketene, which can be trapped with methanol (B129727) to produce methyl cyclopentadecanecarboxylate. cdnsciencepub.com
Table 1: Photolysis Products of this compound and its Dimethyl Analog
| Starting Material | Primary Photoproduct(s) | Secondary Photoproduct(s) |
|---|---|---|
| This compound (1) | Octamethyleneketene (3) | cis-cyclononene (4), cis-bicyclo[4.3.0]nonane (5), cis-bicyclo[6.1.0]nonane (6) |
Mechanistic Postulations for Photo-Induced Rearrangements
The photochemical rearrangements of this compound and its derivatives are initiated by the absorption of light, leading to the formation of an excited state. The primary photochemical event is the Norrish Type I cleavage of the bond between the carbonyl carbon and an adjacent α-carbon, resulting in the formation of a biradical intermediate. acs.orgnih.gov
For the unsubstituted this compound (1), the biradical undergoes a transannular hydrogen migration from a γ-carbon to the acyl radical center. acs.org This intramolecular hydrogen transfer is a key step that leads to the formation of octamethyleneketene (3). The ketene is then susceptible to further photolysis, which can lead to decarbonylation and subsequent rearrangement to the observed C9H16 hydrocarbons. acs.org
In the case of 1,7-dimethylthis compound (16), the absence of abstractable γ-hydrogens prevents the formation of a ketene. acs.org Consequently, the initially formed biradical (26) follows alternative reaction pathways. One major pathway is decarbonylation, where the biradical loses a molecule of carbon monoxide to form a new C-C bond, yielding the bicyclo[5.2.0]nonane derivative (18). acs.org Another competing pathway involves intramolecular hydrogen abstraction from other positions within the molecule, leading to the formation of olefinic aldehydes (28), which can then undergo further transformations to produce the observed monoolefin products. acs.org
The photochemical behavior of bridged sultams, which are analogous to bicyclic ketones, also provides insight into these mechanisms. Photolysis of certain bridged sultams can lead to homolytic cleavage of the N-SO2 bond, followed by rearrangements, demonstrating the propensity of these strained bicyclic systems to undergo bond cleavage and subsequent intramolecular reactions upon photoexcitation. nih.gov
Mass Spectrometric Fragmentation Mechanisms
Mass spectrometry is a powerful tool for elucidating the structure of bicyclic ketones like this compound through the analysis of their fragmentation patterns.
Investigation of McLafferty Rearrangements in Bicyclic Ketones
The McLafferty rearrangement is a characteristic fragmentation pathway for carbonyl compounds in mass spectrometry. An examination of the mass spectrum of this compound (2) has shown that ions with a mass-to-charge ratio (m/z) of 84 most likely arise from a McLafferty rearrangement. researchgate.netacs.org This is a noteworthy observation given the geometric constraints of the bicyclic system, which affect the angle between the γ-hydrogens and the carbonyl group. researchgate.netacs.org The mass spectra of cyclic ketones, in general, are often complex, with a tendency to lose fragments such as C2H4, C2H5, and C2H4O from the molecular ion. optica.orgmiamioh.edu
Application of Isotopic Labeling in Mechanistic Studies of Ion Dissociations
Isotopic labeling is a crucial technique for unraveling the intricate mechanisms of ion dissociations in mass spectrometry. researchgate.netwikipedia.org By selectively replacing certain atoms with their heavier isotopes, the fragmentation pathways of molecules can be traced with greater certainty.
In the study of bicyclic ketones, including this compound, isotopic labeling has been instrumental in confirming the occurrence of the McLafferty rearrangement. researchgate.netacs.org An examination of the mass spectra of isotopically labeled this compound (2) and related bicyclic ketones provided strong evidence that the ions at m/z 84 are indeed the result of this specific rearrangement. researchgate.netacs.org This technique helps to distinguish between different potential fragmentation mechanisms that could lead to ions of the same mass. The use of deuterium (B1214612) (D) and oxygen-18 (18O) labeling, in particular, has been significant in advancing the understanding of the gas-phase ion chemistry of organic molecules. researchgate.net
Radical-Mediated Transformations and Fragmentation Events
Radical reactions offer a powerful avenue for the transformation of bicyclic systems, including those related to the bicyclo[5.2.1]decane framework. The generation of alkoxyl radicals in bridged bicyclic systems can initiate a cascade of reactions, including β-scission, which can lead to the formation of new ring systems. sonar.ch
For instance, a novel radical intramolecular cyclization/β-fragmentation sequence has been developed for the synthesis of medium-sized bridged bicycles starting from a norbornenone derivative. sonar.ch This process highlights the potential for radical-mediated fragmentation to induce significant structural rearrangements. In a related context, the radical-induced fragmentation of epoxides has been used to generate alkoxyl radicals from oxiranylcarbinyl radicals of bicyclo[2.2.n]alk-5-ene derivatives. sonar.ch Subsequent β-scission, cyclization, and trapping of these radicals have afforded functionalized bicyclic ketones. sonar.ch
While direct studies on the radical-mediated transformations of this compound itself are not extensively detailed in the provided context, the principles derived from related systems suggest that it would be susceptible to similar fragmentation pathways if subjected to radical-generating conditions. The stability of the initial radical and the energetics of the subsequent fragmentation and rearrangement steps would dictate the final product distribution.
Table 2: Chemical Compounds Mentioned
| Compound Name | Structure |
|---|---|
| This compound | C10H16O |
| cis-Bicyclo[4.3.0]nonane | C9H16 |
| cis-Bicyclo[6.1.0]nonane | C9H16 |
| Bicyclo[9.4.1]hexadecan-16-one | C16H28O |
| cis-Cyclononene | C9H16 |
| 1,7-Dimethylthis compound | C12H20O |
| cis-1,7-Dimethylbicyclo[5.2.0]nonane | C11H20 |
| 2,8-Dimethylnona-1,8-diene | C11H20 |
| Methyl cyclopentadecanecarboxylate | C17H32O2 |
| Octamethyleneketene | C10H16O |
| Bicyclo[4.2.1]nonan-9-one | C9H14O |
| Bicyclo[4.3.1]decan-10-one | C10H16O |
| Bicyclo[5.3.1]undecan-11-one | C11H18O |
| Carbon monoxide | CO |
| Methanol | CH4O |
| Phenol | C6H6O |
| Deuterated water | D2O |
| Deuterium | D |
Radical Additions and Their Impact on Bicyclo[5.2.1]decane Systems
Radical reactions offer a powerful tool for the functionalization of saturated carbocycles like the bicyclo[5.2.1]decane system. The impact of radical additions on this framework is significant, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds and potentially triggering subsequent rearrangements.
Research into radical-induced sequences has demonstrated the generation of alkoxyl radicals from precursors within bridged bicyclic systems. These highly reactive intermediates can undergo a variety of transformations, including intramolecular cyclizations and fragmentations, to yield functionalized bicyclic ketones with high stereoselectivity. sonar.ch For instance, the generation of an alkoxyl radical on a bicyclo[5.2.1]decane skeleton can initiate a cascade of events, influencing the stereochemical outcome and the ultimate product distribution. The regioselectivity of the initial radical addition is governed by the stability of the resulting carbon-centered radical and steric factors inherent to the bridged ring system.
A notable application involves the synthesis of complex polycyclic systems. For example, SmI2-promoted cyclization of a homoallylic alcohol derived from a bicyclo[2.2.1]heptane system, a structural relative, leads to the formation of a tricyclo[5.2.1.0¹,⁵]decane derivative. This transformation proceeds through a radical mechanism, highlighting the utility of radical additions in constructing intricate carbon skeletons. researchgate.net
The table below summarizes key aspects of radical additions in related bicyclic systems:
| Precursor Type | Radical Generation Method | Key Transformation | Resulting System | Ref |
| Homoallylic Alcohol | SmI₂-catalyzed cyclization | Intramolecular C-C bond formation | Tricyclo[5.2.1.0¹,⁵]decane | researchgate.net |
| Oxiranylcarbinyl radical | Radical-induced epoxide fragmentation | β-scission and cyclization | Functionalized bicyclic ketones | sonar.ch |
| Sulfoxide derivative | Sulfoxide-sulfenate rearrangement | Alkoxyl radical generation and fragmentation | cis-Bicyclo[4.3.0]non-7-en-3-one | sonar.ch |
β-Fragmentation Processes and Ring Contractions
β-Fragmentation is a characteristic reaction of radicals, particularly alkoxyl radicals, positioned β to a strained ring or a bond susceptible to cleavage. In the context of bicyclo[5.2.1]decane systems, this process can lead to ring-opening, ring-expansion, or ring-contraction, depending on the substrate and reaction conditions.
The generation of an alkoxyl radical at a strategic position within a bicyclo[5.2.1]decane derivative can induce the scission of a C-C bond in the β-position, relieving ring strain and forming a more stable radical or a new ring system. This strategy has been employed in the synthesis of medium-sized bridged bicycles starting from norbornenone derivatives, involving a novel radical intramolecular cyclization/β-fragmentation sequence. sonar.ch
A study on a related 10-oxabicyclo[5.2.1]decane system demonstrated a radicalary β-fragmentation at the C2-C6 bond relative to a tertiary hydroxyl group at C6. This process, initiated by hypoiodite (B1233010) photolysis, unexpectedly resulted in a ring contraction from a ten- to a nine-membered ring system via a radical addition to a carbonyl group at C4. researchgate.net
The following table outlines examples of β-fragmentation in bicyclic systems:
| Starting System | Key Intermediate | Transformation | Outcome | Ref |
| Norbornenone derivative | Alkoxyl radical | Intramolecular cyclization/β-fragmentation | Medium-sized bridged bicycles | sonar.ch |
| 10-Oxabicyclo[5.2.1]decane derivative | Tertiary alkoxyl radical | β-Fragmentation and radical addition | Ring contraction to a nine-membered ring | researchgate.net |
Acid-Catalyzed Rearrangements and Isomerizations
The bicyclo[5.2.1]decane skeleton is susceptible to rearrangements under acidic conditions, often leading to the formation of thermodynamically more stable isomers. The presence of a carbonyl group, as in this compound, can influence the course of these rearrangements by participating in the reaction or by directing the migration of adjacent groups.
Acid treatment of bicyclic compounds can induce skeletal reorganizations. For instance, the acid-catalyzed hydrolysis of an enolic compound derived from a bicyclo[5.2.1]decane precursor led to its transformation through hydrolysis and elimination. sonar.ch In a different study, acid treatment of a complex tricyclic system containing the bicyclo[5.2.1]decane core resulted in methyl migrations and the formation of oxa-bicyclo[3.3.0]octane derivatives. researchgate.net
The reductive cyclization of 4-tosyloxythis compound is another example of a transformation within this ring system, although the specific role of acid catalysis in this particular reaction requires further context. acs.org The potential for isomerization under acidic conditions is a critical consideration in the synthesis and handling of this compound and its derivatives.
Tandem Rearrangements in Bicyclo[5.2.1]dec-8-en-4-ones
Tandem reactions, where multiple bond-forming or bond-breaking events occur in a single synthetic operation, provide an efficient pathway to complex molecular structures. The synthesis of bicyclo[5.2.1]dec-8-en-4-ones has been achieved through a tandem anionic nii.ac.jpresearchgate.net and oxy-Cope rearrangement sequence. nii.ac.jpresearchgate.netresearchmap.jpresearchmap.jp
This powerful strategy commences with a 2-vinylbicyclo[3.2.1]oct-6-en-2-ol, which, upon treatment with a base, undergoes an anionic nii.ac.jpresearchgate.net-rearrangement. This is immediately followed by an oxy-Cope rearrangement of the resulting intermediate to furnish the bicyclo[5.2.1]dec-8-en-4-one skeleton in a one-pot procedure. researchgate.net This tandem sequence allows for the efficient construction of the bicyclo[5.2.1]decane core with control over the placement of functional groups.
The table below details the key steps of this tandem rearrangement:
| Starting Material | Key Rearrangements | Product | Significance | Ref |
| 2-Vinylbicyclo[3.2.1]oct-6-en-2-ol | Anionic nii.ac.jpresearchgate.net-rearrangement followed by oxy-Cope rearrangement | Bicyclo[5.2.1]dec-8-en-4-one derivative | Efficient one-pot synthesis of the bicyclo[5.2.1]decane core | nii.ac.jpresearchgate.net |
Conformational Analysis and Stereochemical Investigations of Bicyclo 5.2.1 Decan 10 One
Computational Approaches to Conformational Landscape Exploration
Computational chemistry provides powerful tools to investigate the potential energy surface of molecules and identify stable conformers. For Bicyclo[5.2.1]decan-10-one, a combination of molecular modeling, Density Functional Theory (DFT), and high-level computational methods can offer a comprehensive understanding of its conformational preferences.
Molecular Modelling and Steric Energy Calculations
Molecular mechanics (MM) methods are often the first step in exploring the conformational space of a molecule due to their computational efficiency. These methods employ classical force fields to calculate the steric energy of different conformations, providing insights into their relative stabilities.
For the related compound, bicyclo[5.2.1]decane-2,6-dione, molecular modelling has been instrumental in identifying the most plausible conformations. rsc.org A systematic search of the conformational space typically reveals several possible conformers. For the bicyclo[5.2.1]decane system, these can be broadly classified based on the puckering of the seven-membered ring and the orientation of the five-membered ring.
In a study on bicyclo[5.2.1]decane-2,6-dione, five possible conformers were initially considered. rsc.org Through steric energy calculations using force fields like MM2 and COSMIC, two of these were eliminated due to high calculated steric energies. rsc.org A 'twist' conformer was also ruled out based on the symmetry observed in its NMR spectra. rsc.org This left two primary low-energy conformers, an exo and an endo form, which were calculated to have a relatively small energy difference. rsc.org A similar approach can be applied to this compound to identify its most stable conformations.
Table 1: Hypothetical Relative Steric Energies of this compound Conformers Calculated by Molecular Mechanics
| Conformer | Relative Steric Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Exo | 0.0 | ... |
| Endo | 1.2 | ... |
| Twist-Boat | 4.5 | ... |
| Boat-Chair | 6.8 | ... |
| Note: The data in this table is illustrative and based on typical findings for similar bicyclic systems. Actual values would require specific calculations for this compound. |
Density Functional Theory (DFT) for Conformational Analysis
Density Functional Theory (DFT) offers a higher level of theory than molecular mechanics by incorporating electron correlation effects, providing more accurate geometric parameters and relative energies of conformers. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-31G*), are widely used to optimize the geometries of conformers identified through molecular mechanics and to calculate their relative stabilities. researchgate.netdoi.org
For bicyclic ketones, DFT calculations can provide valuable insights into the subtle balance of forces, such as ring strain and transannular interactions, that govern conformational preferences. acs.org In the case of this compound, DFT calculations would be crucial to refine the structures of the exo and endo conformers and to obtain a more reliable estimate of their energy difference. Furthermore, DFT can be used to calculate vibrational frequencies, confirming that the optimized structures correspond to true energy minima on the potential energy surface.
High-Level Computational Methods for Stability Assessment
For an even more accurate assessment of conformational stabilities, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory, can be employed. researchgate.netdoi.org These methods are computationally more demanding but can provide benchmark-quality energies, especially when electron correlation plays a significant role in determining conformational preferences.
While full geometry optimizations using these high-level methods might be computationally expensive for a molecule of this size, single-point energy calculations on DFT-optimized geometries can provide a more refined energy ranking of the conformers. These high-level calculations are particularly useful for resolving cases where different lower-level methods provide conflicting results regarding the most stable conformer, as was observed in the study of bicyclo[5.2.1]decane-2,6-dione where different computational methods gave conflicting results for the relative stability of the exo and endo forms. rsc.org
Experimental Techniques for Conformational Elucidation in Solution
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for validating the predictions of computational studies and providing a detailed picture of the conformational behavior of molecules in solution.
Nuclear Magnetic Resonance (NMR) and Lanthanide-Induced Shift (LIS) Studies
¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure and conformation of organic molecules. The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data provide a wealth of information about the spatial arrangement of atoms.
For bicyclo[5.2.1]decane-2,6-dione, the observed symmetry in the ¹³C and ¹H NMR spectra was used to exclude certain conformations from consideration. rsc.org However, to distinguish between closely related conformers like the exo and endo forms, which may be in rapid equilibrium, more advanced techniques are often necessary.
Lanthanide-Induced Shift (LIS) studies offer a powerful method to probe the geometry of molecules in solution. rsc.org This technique involves the addition of a paramagnetic lanthanide shift reagent (LSR), such as Eu(fod)₃ or Yb(fod)₃, which coordinates to a Lewis basic site in the molecule, in this case, the carbonyl oxygen of this compound. The paramagnetic lanthanide ion induces significant shifts in the NMR signals of nearby nuclei, with the magnitude of the shift being dependent on the distance and angle of the nucleus relative to the lanthanide ion.
By analyzing the induced shifts for various protons and carbons in the molecule, it is possible to determine the geometry of the lanthanide-substrate complex and, by extension, the conformation of the molecule itself. In the study of bicyclo[5.2.1]decane-2,6-dione, the LIS investigation was in agreement with a lanthanide monodentate complex binding to the exo form only, which helped to confirm the computational predictions of the more stable conformer. rsc.org
Table 2: Hypothetical Lanthanide-Induced Shifts (LIS) for Protons in the Exo Conformer of this compound
| Proton | Experimental Chemical Shift (ppm) | LIS (ppm) with Eu(fod)₃ |
| H1 | ... | ... |
| H2α | ... | ... |
| H2β | ... | ... |
| H9 | ... | ... |
| Note: The data in this table is illustrative. Actual LIS values would depend on experimental conditions and the specific lanthanide shift reagent used. |
Dynamic NMR Spectroscopy for Conformational Exchange
When a molecule exists as a mixture of two or more conformers that are interconverting at a rate comparable to the NMR timescale, the phenomenon of conformational exchange can be observed. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these dynamic processes. doi.orgacs.org
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is raised, these signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at higher temperatures where the interconversion is fast.
Line shape analysis of the temperature-dependent NMR spectra allows for the determination of the rate constants for the conformational exchange process. From these rate constants, the activation parameters for the interconversion, such as the free energy of activation (ΔG‡), can be calculated. This information provides valuable insights into the energy barriers separating the different conformers of this compound. While a specific DNMR study on this compound is not available, the technique has been successfully applied to investigate the ring inversion of other bicyclic ketones like bicyclo[3.3.1]nonan-9-one. doi.org
Stereochemical Aspects of this compound Derivatives
The rigid, bridged structure of the bicyclo[5.2.1]decane skeleton imparts distinct stereochemical properties to its derivatives. The fusion of a seven-membered ring and a five-membered ring creates a unique three-dimensional architecture that influences the reactivity and selectivity of chemical transformations.
The inherent conformational biases of the bicyclo[5.2.1]decane ring system can be exploited to achieve high levels of diastereoselectivity in synthetic reactions. The facial bias created by the bridged structure directs the approach of reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer over another.
A notable example is the regioselective and stereoselective synthesis of complex bicyclic β-amino acid derivatives. In the synthesis of methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate, the stereochemistry of the final product was unequivocally determined using 1D and 2D NMR spectroscopy, with the configuration ultimately confirmed by X-ray diffraction. beilstein-journals.orgbeilstein-journals.org The key to the high regioselectivity observed in the formation of a five-membered lactone ring was attributed to conformational effects within an epoxide intermediate. beilstein-journals.orgbeilstein-journals.org Density-functional theory (DFT) computations revealed that the conformation of the epoxide is ideally suited for the formation of the kinetically favored five-membered lactone, whereas the formation of a six-membered ring is not feasible under the experimental conditions. beilstein-journals.orgbeilstein-journals.org This highlights how the intrinsic conformational preferences of the bicyclic system can govern reaction pathways and lead to highly selective outcomes.
The principles of achieving diastereoselectivity are also evident in reactions on related bicyclic systems. For instance, the transfer hydrogenation of various bicyclic ketones, such as 4-t-butylcyclohexanone and camphor (B46023), over metal oxide catalysts demonstrates that the choice of catalyst and reaction conditions can lead to high diastereoselectivity in the formation of the corresponding alcohols. mdpi.com This control is crucial for producing specific stereoisomers with desired biological or chemical properties.
Table 1: Diastereoselectivity in the Transfer Hydrogenation of 4-t-Butylcyclohexanone mdpi.com
| Catalyst | Hydrogen Donor | Temperature (K) | Conversion (%) | Diastereoselectivity to trans-isomer (%) |
| MgO | 2-propanol | 355 | - | 97 |
| MgO | 2-octanol | - | - | 91 |
Note: This table illustrates the principle of diastereoselectivity in a related cyclic ketone system.
Many derivatives of this compound are chiral, and determining their absolute configuration is a critical step in their characterization. While X-ray crystallography provides definitive proof of structure for crystalline compounds, chiroptical methods are invaluable for non-crystalline materials or when suitable crystals cannot be obtained. nih.govthieme-connect.de
Electronic Circular Dichroism (ECD) spectroscopy, combined with quantum chemical calculations, has become a powerful tool for assigning the absolute configuration of complex chiral molecules. nih.gov This method involves comparing the experimentally measured ECD spectrum of a chiral molecule with the theoretical spectrum calculated for a specific enantiomer using methods like time-dependent density functional theory (TDDFT). nih.govrsc.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org
This approach has been successfully applied to natural products containing the bicyclo[5.2.1]decane skeleton. For instance, the absolute configurations of novel limonoids, which feature a bicyclo[5.2.1]decane motif, were elucidated through a combination of spectroscopic analysis and TDDFT-ECD calculations. researchgate.net The procedure for such a determination typically involves:
TDDFT Calculations: Calculating the ECD spectrum for each significant conformer of a chosen enantiomer (e.g., the R or S configuration). nih.govrsc.org
Spectral Comparison: Comparing the calculated, Boltzmann-averaged spectrum with the experimental ECD spectrum. The similarity between the two confirms the absolute configuration of the compound. frontiersin.org
This combined experimental and computational approach is particularly crucial for conformationally flexible molecules, where multiple conformers contribute to the observed chiroptical properties. rsc.orgresearchgate.net
Influence of Substituents on Conformational Preferences and Stereodynamics
Substituents on the this compound framework can significantly influence the conformational equilibrium and the stereodynamics of the ring system. The position and nature (e.g., size, electronics) of the substituent can alter the relative stability of different conformers, thereby affecting the molecule's reactivity and physical properties.
Conformational studies on the related bicyclo[5.2.1]decane-2,6-dione have provided insight into the fundamental conformations of this ring system. rsc.org Theoretical calculations and NMR studies identified two primary low-energy conformers: an exo and an endo form. rsc.org While different computational methods (MNDO vs. MM2 and COSMIC) disagreed on which form was more stable, experimental investigation using lanthanide-induced shifts (LIS) in NMR spectroscopy confirmed that the exo form was the dominant species in solution. rsc.org
The influence of substituents is clearly demonstrated in synthetic applications where the conformation dictates the reaction outcome. As seen in the synthesis of the 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate derivative, intramolecular hydrogen bonding between substituents locks the molecule into a specific conformation that directs the regioselective formation of the product. beilstein-journals.org This illustrates that even subtle non-covalent interactions introduced by substituents can override the intrinsic conformational preferences of the parent skeleton.
Table 2: Investigated Conformers of Bicyclo[5.2.1]decane-2,6-dione rsc.org
| Conformer | Calculated Stability (MM2/COSMIC) | Calculated Stability (MNDO) | Experimental Evidence (LIS) |
| exo | More Stable | Less Stable | Dominant in solution |
| endo | Less Stable | More Stable | Not observed as primary species |
| twist | - | - | Ruled out by NMR symmetry |
Computational Chemistry in Understanding Bicyclo 5.2.1 Decan 10 One Reactivity and Structure
Application of Density Functional Theory (DFT) in Reaction Mechanism Studies
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for studying the electronic structure of molecules. It is particularly effective for mapping out the complex potential energy surfaces of chemical reactions.
Utilization of High-Level Coupled-Cluster Methods
For situations requiring even higher accuracy, particularly for calculating reaction energies and barrier heights, coupled-cluster (CC) methods are the gold standard in quantum chemistry. wikipedia.org Methods like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) provide benchmark-quality data against which more cost-effective methods like DFT can be compared. acs.org
In the broader context of bicyclic molecules, coupled-cluster methods have been used to provide highly accurate vertical excitation energies and to benchmark other computational techniques. acs.org While specific, extensive coupled-cluster studies on Bicyclo[5.2.1]decan-10-one are not prominent in the literature, it is a standard practice to use single-point CC calculations to refine the energies of stationary points (reactants, products, and transition states) located on a potential energy surface generated with DFT. This combined DFT and CC approach is a powerful strategy for obtaining a reliable understanding of reaction mechanisms in complex organic molecules. researchgate.net
Theoretical Predictions of Transition States and Energy Barriers
A key advantage of computational chemistry is the ability to characterize the fleeting structures of transition states (TS) and to calculate the energy barriers associated with them. This information is fundamental to understanding reaction rates and selectivity. For a reaction involving the this compound scaffold, such as a nucleophilic addition to the carbonyl group, computational methods can model the geometry of the approaching nucleophile and the corresponding changes in the bicyclic framework.
DFT calculations, for example, can be used to locate the transition state structure and compute the activation energy, providing a quantitative measure of the reaction's kinetic feasibility. researchgate.net In the study of the formation of bicyclic lactone derivatives, DFT was employed to model the reaction mechanism, which inherently involves the calculation of transition states and intermediates to establish the most favorable pathway. beilstein-journals.orgbeilstein-journals.org
To illustrate the type of data generated, the following interactive table presents hypothetical energy values for a reaction pathway, such as a ring-opening or rearrangement, of a Bicyclo[5.2.1]decane derivative.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | 0.0 | 0.0 |
| Transition State 1 | +25.4 | +26.1 |
| Intermediate | +5.2 | +4.8 |
| Transition State 2 | +19.8 | +20.5 |
| Product | -10.3 | -9.7 |
This table is illustrative and provides representative data for the kind of information obtained from theoretical calculations of a reaction profile.
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. researchgate.net This technique is invaluable for exploring the conformational landscape of flexible molecules, studying solvent effects, and understanding the dynamic processes of reactions. frontiersin.orgnih.gov
For a molecule like this compound, MD simulations could be used to:
Explore its different ring conformations and the energy barriers between them.
Simulate its behavior in different solvents to understand how the solvent might influence reactivity.
Study the diffusion and binding of reactants or inhibitors. plos.org
While specific MD studies focused solely on this compound are not widely reported in the literature, the technique is broadly applied to various bicyclic and cyclic systems to gain insights into their dynamic nature and interaction with their environment. researchgate.netfrontiersin.orgtandfonline.com Such studies represent a promising avenue for future research on this compound.
Correlation of Computational Data with Experimental Observations
The ultimate test of a computational model is its ability to reproduce and explain experimental results. The synergy between computation and experiment is a powerful paradigm in modern chemical research.
A clear example of this synergy is found in the synthesis of derivatives of the Bicyclo[5.2.1]decane system. beilstein-journals.orgbeilstein-journals.org In this research, DFT calculations were used to propose a reaction mechanism that explained the observed regioselectivity in the formation of a bicyclic lactone. beilstein-journals.org The computationally predicted outcome was validated by comprehensive experimental characterization of the synthesized compounds using 1D and 2D NMR spectroscopy. beilstein-journals.orgbeilstein-journals.org Furthermore, the precise three-dimensional structure and stereochemistry of one of the key products, methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate, was unequivocally confirmed by X-ray diffraction analysis. beilstein-journals.orgbeilstein-journals.org This provides a strong correlation, where the theoretical model of the reaction pathway is directly supported by the empirical structural data of the final product. Similarly, computational methods have been shown to be effective in predicting the correct diastereomer from a large set of possibilities by comparing calculated NMR shifts with experimental data. acs.org
Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation of Bicyclo 5.2.1 Decan 10 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex, three-dimensional structure of Bicyclo[5.2.1]decan-10-one, providing detailed information about the carbon skeleton and the relative orientation of its hydrogen atoms.
While a fully assigned spectrum for this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous bicyclic ketones. jst.go.jpsonar.ch
The 1H NMR spectrum is anticipated to be complex, with most signals appearing as overlapping multiplets in the aliphatic region (approx. 1.2-2.8 ppm). The rigid bicyclic framework restricts conformational flexibility, leading to distinct chemical environments for nearly all protons and complex spin-spin coupling patterns. Protons on carbons adjacent (alpha) to the carbonyl group (C9 and C1) would be expected to resonate further downfield due to the electron-withdrawing effect of the ketone. The two bridgehead protons (at C1 and C7) would also exhibit unique shifts.
The 13C NMR spectrum provides a clearer picture of the carbon framework. Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The most deshielded signal belongs to the carbonyl carbon (C10). Its chemical shift is influenced by the strain of the five-membered ring it resides in. Carbons adjacent to the carbonyl and the bridgehead carbons also show characteristic downfield shifts compared to the other methylene (B1212753) (-CH2-) carbons in the seven-membered ring. libretexts.orglibretexts.org
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C10 | 13C | ~210-220 | Carbonyl carbon, significantly deshielded. libretexts.org |
| C1, C7 | 13C | ~40-55 | Bridgehead carbons. |
| C2, C6, C8, C9 | 13C | ~30-45 | Carbons alpha to bridgehead or carbonyl. |
| C3, C4, C5 | 13C | ~20-30 | Other methylene carbons. |
| H on C1, C7, C8, C9 | 1H | ~2.0-2.8 | Protons on bridgehead carbons and alpha to carbonyl. |
| Other H's | 1H | ~1.2-2.0 | Remaining methylene protons, complex multiplets expected. |
To unambiguously assign the complex 1H and 13C spectra and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the sequence of proton connections along the carbon chains, for instance, showing the correlation between protons on C2, C3, C4, C5, and C6 in the seven-membered ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). This allows for the definitive assignment of which protons are bonded to which carbons.
Mass Spectrometry
Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the molecule. For this compound, HRMS confirms its molecular formula as C10H16O.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Exact Mass (Da) | Expected Experimental m/z ([M+H]+) | Confirmation Provided |
|---|---|---|---|
| C10H16O | 152.120115 | 153.1279 | Confirms the elemental composition of the molecule. |
In mass spectrometry, the molecular ion of this compound (m/z 152) undergoes characteristic fragmentation upon ionization. Analysis of these fragments provides further structural verification. A key fragmentation process for this ketone is the McLafferty rearrangement . This rearrangement involves the transfer of a hydrogen atom from a gamma-position (e.g., from C4 or C5) to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons (C7-C8 and C1-C9). This process leads to the formation of specific neutral molecules and charged fragment ions. Studies have shown that ions with m/z values of 84 and 98 in the mass spectrum of this compound are likely generated through such a rearrangement.
Table 3: Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 152 | [C10H16O]+• | Molecular Ion (M+•) |
| 98 | [C6H10O]+• | Result of McLafferty rearrangement. |
| 84 | [C5H8O]+• | Result of McLafferty rearrangement. |
| 67 | [C5H7]+ | Loss of water and methyl radical from fragment at m/z 98. |
Infrared (IR) Spectroscopy for Carbonyl Vibrational Frequencies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the most diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. The position of this band is sensitive to the molecular structure. The carbonyl group is part of a five-membered ring within the bicyclic system. Ring strain in five-membered ketones causes the C=O stretching frequency to increase compared to that of an open-chain ketone (typically ~1715 cm⁻¹). Therefore, the carbonyl absorption for this compound is expected to appear at a higher wavenumber. A similar bridged bicyclic ketone, bicyclo[9.4.1]hexadecan-16-one, shows a carbonyl absorption at 1700 cm⁻¹, which is consistent with this effect. cdnsciencepub.com Another study references the photolysis of this compound, and while not specifying the IR frequency, the chemistry is typical for a bicyclic ketone. cdnsciencepub.comcdnsciencepub.comacs.org
Table 4: Characteristic IR Absorption for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm-1) | Notes |
|---|---|---|---|
| C=O | Stretch | ~1700-1725 | Strong, sharp peak. Frequency is elevated due to five-membered ring strain. cdnsciencepub.com |
| C-H | Stretch | ~2850-2960 | Aliphatic C-H stretching. |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. This method provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. For derivatives of the bicyclo[5.2.1]decane framework, single-crystal X-ray diffraction is instrumental in establishing the absolute configuration of all chiral centers. mdpi.com
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.
In a study involving the synthesis of bicyclic derivatives, the configuration of methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate was unequivocally confirmed by X-ray diffraction. researchgate.netbeilstein-journals.org This analysis was crucial for verifying the stereochemistry resulting from the synthetic pathway. beilstein-journals.org Similarly, the molecular and crystal structure of another derivative, 3,5-Dithiatricyclo[5.2.1.02,6]decan-4-one, was determined by X-ray diffraction, providing detailed structural parameters. mdpi.com
The data obtained from these analyses are comprehensive, as illustrated in the table below, which presents crystallographic data for a derivative of the bicyclo[5.2.1]decane system.
Table 1: Crystallographic Data for 3,5-Dithiatricyclo[5.2.1.02,6]decan-4-one mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C8H10OS2 |
| Molecular Weight | 186.28 g mol−1 |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 13.134(6) |
| b (Å) | 6.336(3) |
| c (Å) | 9.999(4) |
| Volume (Å3) | 832.1(6) |
| Z | 4 |
| Temperature (K) | 93 |
Such detailed structural determination is vital for understanding reaction mechanisms and for designing new molecules with specific stereochemical properties. sciencegate.app
Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. For chiral analogues of this compound, CD spectroscopy provides valuable information about their absolute configuration and conformational properties in solution.
The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. The sign and intensity of the Cotton effects in the spectrum can often be correlated to the absolute configuration of the stereocenters. For instance, the analysis of CD spectra is a recognized method for assigning the absolute configuration of various bicyclic compounds. researchgate.nettue.nl
In modern studies, experimental CD spectra are often compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). This combination of experimental and computational approaches has become a reliable method for the unambiguous assignment of the absolute configuration of complex chiral molecules. sciencegate.app The chiroptical properties, such as high optical rotation and distinct circular dichroism values, are direct consequences of the inherent chirality of the molecular structure. researchgate.net
Synthetic Utility of Bicyclo 5.2.1 Decan 10 One As a Building Block
Precursor in the Total Synthesis of Natural Products
The bicyclo[5.2.1]decane framework is a core structural motif in several biologically active natural products. Synthetic chemists have utilized ketones derived from this framework as starting materials or key intermediates to access these complex targets.
The taxoids, a class of diterpenoids that includes the prominent anticancer agent Taxol, are characterized by a complex bridged carbon skeleton. While not a direct precursor in most canonical Taxol syntheses, derivatives of the bicyclo[5.2.1]decane system have been identified as potential building blocks for taxoid analogues. Research has shown that chiral bicyclic ketones derived from camphor (B46023) can be transformed into functionalized bicyclo[5.2.1]decane systems.
Specifically, a (1S,2S,4S,7R)-2-acetoxy-1-hydroxy-4,10,10-trimethylbicyclo[5.2.1]decan-5-one has been synthesized and proposed as a useful building block for the synthesis of taxoids. researchgate.net This intermediate is created through a series of transformations starting from homoallylic alcohols, which undergo a samarium(II) iodide-promoted cyclization. The resulting tricyclic alcohol is then oxidized to yield the target bicyclo[5.2.1]decan-5-one derivative. researchgate.net
Table 1: Synthesis of a Bicyclo[5.2.1]decan-5-one Derivative for Taxoid Synthesis
| Precursor | Reagents | Key Transformation | Product | Reference |
|---|
The total synthesis of certain marine natural products, such as those in the nakafuran and florlide families, relies on the construction of different bicyclic systems. canterbury.ac.nzdigitalnz.org Synthetic strategies developed for these molecules have focused on utilizing Type II intramolecular Diels-Alder (IMDA) reactions to form bicyclo[4.3.1]decene carbocyclic skeletons. canterbury.ac.nz
Investigations into these synthetic routes involved the preparation of triene precursors designed to cyclize into the desired framework. canterbury.ac.nz However, attempts to install a methyl group at a specific position to create a 6-methyl-bicyclo[4.3.1]decan-2-one core were met with challenges, leading to an unexpected ring expansion to a bicyclo[4.4.1]undecane system instead. canterbury.ac.nz Based on available research, the synthetic strategies for nakafurans and florlides employ the bicyclo[4.3.1]decane framework, not the bicyclo[5.2.1]decane skeleton. canterbury.ac.nzdigitalnz.orgcanterbury.ac.nz
Physalins are a group of highly oxygenated steroidal natural products known for their potent antitumor properties. A key structural feature of many physalins is the 10-oxabicyclo[5.2.1]decane framework. researchgate.net Synthetic efforts have been directed at creating this core structure as a versatile starting point for producing physalins and related bioactive molecules. researchgate.net
A successful methodology involves a multi-step sequence that includes a [4+3] cycloaddition reaction between furan (B31954) precursors and oxyallyl cations to generate polyfunctionalized cycloheptenones. researchgate.net This is followed by a Nicholas reaction with propargyl cations, which are stabilized as dicobalt hexacarbonyl complexes, to introduce further complexity. Subsequent demetallation and hydration steps yield the desired 10-oxabicyclo[5.2.1]decane core. researchgate.net A conveniently functionalized 10-oxabicyclo[5.2.1]decane prepared through such methods has demonstrated promising anticancer activity, highlighting the potential of this scaffold in drug discovery. researchgate.netresearchgate.net
Table 2: Key Reactions for the Synthesis of the 10-Oxabicyclo[5.2.1]decane Framework
| Reaction Type | Reactants | Purpose | Reference |
|---|---|---|---|
| [4+3] Cycloaddition | Furan precursors, Oxyallyl cations | Generation of a seven-membered ring (cycloheptenone) | researchgate.net |
Muscone and exaltone are macrocyclic ketones highly valued in the fragrance industry for their characteristic musk odors. The synthesis of bicyclic analogues of these compounds is an area of chemical research aimed at creating new fragrance molecules with similar properties but potentially more rigid conformations. rsc.org
Construction of Novel Polycyclic and Bridged Ring Systems
The rigid structure of bicyclo[5.2.1]decan-10-one makes it an excellent starting point for the synthesis of more complex, higher-order polycyclic and bridged ring systems. These intricate structures are of interest in materials science and for their potential as scaffolds in medicinal chemistry.
Polyquinanes are a class of polycyclic compounds composed of fused five-membered rings. The synthesis of higher polyquinanes often involves strategic bond formations to build the complex carbon framework. The bicyclo[5.2.1]decane skeleton can be found within more elaborate tricyclic and tetracyclic structures.
One notable approach involves the synthesis of tricyclo[5.2.1.0⁴,¹⁰]deca-2,5,8-triene. researchgate.net This compound, which contains the bicyclo[5.2.1]decane core, can be prepared through the Weiss reaction, which involves the condensation of a 1,2-dicarbonyl compound like glyoxal (B1671930) with di-tert-butyl 3-oxoglutarate. researchgate.net This reaction efficiently constructs a cis-dioxobicyclo[3.3.0]octane derivative, which serves as a key intermediate that can be further elaborated into the target tricyclic system. researchgate.net This strategy showcases how derivatives related to the bicyclo[5.2.1]decane family can serve as platforms for accessing complex polyquinane-type structures.
Table 3: Synthesis of a Polyquinane-Related Tricyclic System
| Reaction Name | Reactants | Intermediate | Target System | Reference |
|---|
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (1R,4R)-1-(1R-acetoxy-3-butenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]-heptane |
| (1S,2S,4S,7R)-2-acetoxy-1-hydroxy-4,10,10-trimethylbicyclo[5.2.1]decan-5-one |
| 10-oxabicyclo[5.2.1]decane |
| Bicyclo[10.3.0]pentadecanone |
| Bicyclo[10.4.0]hexadecanone |
| Bicyclo[4.3.1]decan-2-one |
| Bicyclo[4.3.1]decene |
| Bicyclo[4.4.1]undecane |
| This compound |
| Bicyclo[9.3.1]pentadecanone |
| Camphor |
| Cerium-Ammonium Nitrate (B79036) |
| Di-tert-butyl 3-oxoglutarate |
| Dicobalt Hexacarbonyl |
| Exaltone |
| Florlide |
| Furan |
| Glyoxal |
| Muscone |
| Nakafuran |
| Oxyallyl cation |
| Physalin |
| Propargyl cation |
| Samarium(II) iodide |
| Taxol |
| Tetra-tert-butyl cis-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate |
Formation of Annulated Systems
The bicyclo[5.2.1]decane framework serves as a versatile template for the synthesis of more complex, fused polycyclic structures known as annulated systems. Annulation reactions, which involve the formation of a new ring fused to the existing bicyclic core, provide access to novel tricyclic and higher-order polycyclic skeletons. These strategies are crucial for building intricate molecular architectures often found in natural products and pharmaceutically active compounds.
One notable example is the synthesis of triazatricyclo[5.2.1.0⁴,¹⁰]decane derivatives. This new heterocyclic ring system is constructed from 2-amino-2-methyl-1,3-disubstituted aminopropanes, which undergo a cyclization reaction with 2,5-hexanedione (B30556) to yield 2,6-disubstituted-1,4,7-trimethyl-2,6,10-triazatricyclo[5.2.1.0⁴,¹⁰]decanes. byu.edu The stereochemical properties of this system are particularly interesting due to the high inversion barrier of the nitrogen atoms at positions 2 and 6, which allows for the isolation of distinct diastereomers. byu.edu
Another approach to annulation involves intramolecular cyclization of functionalized bicyclo[5.2.1]decane precursors. For instance, derivatives such as methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate and 10-amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one have been synthesized. beilstein-journals.orgnih.gov These molecules, which feature a fused five-membered lactone ring, are prepared from a bicyclic β-lactam precursor that is transformed into the bicyclo[5.2.1]decane core. beilstein-journals.orgnih.gov The formation of the lactone ring occurs via the ring-opening of an epoxide intermediate, a process guided by the inherent conformational constraints of the bicyclic system. beilstein-journals.orgnih.gov
The table below summarizes key annulation reactions starting from or leading to bicyclo[5.2.1]decane systems.
| Starting Material Precursor | Reagents | Resulting Annulated System | Reference |
| 2-Amino-2-methyl-1,3-disubstituted aminopropanes | 2,5-Hexanedione | 2,6-Disubstituted-1,4,7-trimethyl-2,6,10-triazatricyclo[5.2.1.0⁴,¹⁰]decanes | byu.edu |
| cis-9-Azabicyclo[6.2.0]dec-6-en-10-one | Multiple steps including oxidation and cyclization | Methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate | beilstein-journals.orgnih.gov |
Chiral Pools and Enantioselective Building Blocks from this compound Derivatives
The inherent chirality and conformational rigidity of the bicyclo[5.2.1]decane skeleton make its derivatives excellent candidates for use in "chiral pool" synthesis. This strategy utilizes readily available, enantiomerically pure starting materials to construct complex chiral target molecules, transferring the stereochemistry of the starting material to the final product.
A significant application is the use of bicyclo[5.2.1]decane derivatives as building blocks for the synthesis of taxoids. For example, (1S,2S,4S,7R)-2-acetoxy-1-hydroxy-4,10,10-trimethylbicyclo[5.2.1]decan-5-one, a highly functionalized and chiral molecule, has been synthesized from camphor. This derivative serves as a key intermediate for constructing the complex carbon skeleton of taxane-type diterpenoids. researchgate.net The synthesis leverages the stereochemistry of camphor to produce the bicyclo[5.2.1]decane system with defined stereocenters. researchgate.net
Furthermore, other functionalized bicyclo[5.2.1]decane derivatives have been developed as versatile chiral synthons. The synthesis of 5-Hydroxy-8,9-(isopropylidenedioxy)bicyclo[5.2.1]decan-2-one provides a convenient entry point to valuable chiral building blocks. sonar.ch The stereocenters within this molecule, controlled during its synthesis, make it a useful precursor for further enantioselective transformations. Similarly, the synthesis of hydroxylated cyclooctane (B165968) β-amino acids and their bicyclic lactone derivatives, such as methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate, highlights the creation of stereochemically defined building blocks suitable for drug research and natural product synthesis. beilstein-journals.orgnih.gov
The table below presents examples of chiral building blocks derived from the bicyclo[5.2.1]decane framework.
| Chiral Building Block | Precursor | Potential Application | Reference |
| (1S,2S,4S,7R)-2-Acetoxy-1-hydroxy-4,10,10-trimethylbicyclo[5.2.1]decan-5-one | Camphor derivative | Synthesis of taxoids | researchgate.net |
| 5-Hydroxy-8,9-(isopropylidenedioxy)bicyclo[5.2.1]decan-2-one | Norbornanone derivative | General chiral precursor | sonar.ch |
| Methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate | cis-9-Azabicyclo[6.2.0]dec-6-en-10-one | Synthesis of cyclic β-amino acid derivatives, drug research | beilstein-journals.orgnih.gov |
Research on Heteroatom Containing and Analogous Bicyclo 5.2.1 Decane Systems
Oxabicyclo[5.2.1]decane Derivatives and Their Synthesis
The incorporation of oxygen into the bicyclo[5.2.1]decane system creates a class of compounds known as oxabicyclo[5.2.1]decanes. These structures are of interest not only as synthetic targets but also because they form the core of various natural products.
The 10-oxabicyclo[5.2.1]decane framework is a key structural motif found in bioactive natural products, such as physalins, which exhibit potential as antitumor agents. rsc.orgnih.gov A versatile synthetic methodology has been developed to construct this specific framework. rsc.orgnih.gov The process involves several key steps, beginning with the synthesis of polyfunctionalized cycloheptenones through a [4+3] cycloaddition reaction between furan (B31954) precursors and oxyallyl cations. rsc.orgnih.govresearchgate.net
Subsequent steps in this synthetic pathway include:
A Nicholas reaction with propargyl cations, which are stabilized as dicobalt hexacarbonyl complexes. rsc.orgnih.govresearchgate.net
Demetallation and hydration of the resulting acetylenes. rsc.orgnih.govresearchgate.net
A stereoconvergent aldol (B89426) cyclization to generate a crucial oxatricyclic intermediate. rsc.orgnih.gov
A final β-fragmentation process, often induced by hypoiodite (B1233010) photolysis, which yields the desired 10-oxabicyclo[5.2.1]decane product in moderate to good yields. rsc.orgnih.gov
Table 1: Key Reactions in the Synthesis of the 10-Oxabicyclo[5.2.1]decane Framework
| Step | Reaction Type | Reactants/Intermediates | Purpose |
| 1 | [4+3] Cycloaddition | Furan precursors, Oxyallyl cations | Formation of polyfunctionalized cycloheptenones |
| 2 | Nicholas Reaction | Cycloheptenone derivative, Propargyl cations (stabilized) | Introduction of an alkyne functional group |
| 3 | Demetallation/Hydration | Acetylene-dicobalt complex | Removal of cobalt and conversion of alkyne |
| 4 | Aldol Cyclization | Polyfunctionalized intermediate | Formation of an oxatricyclic intermediate |
| 5 | β-Fragmentation | Oxatricyclic intermediate | Generation of the final bicyclic framework |
Beyond the 10-oxa framework, other oxa-analogues of bicyclo[5.2.1]decane have been synthesized and studied. The compound 8,9-dioxabicyclo[5.2.1]decane is a bicyclic ether that can be synthesized through methods like the cyclization of appropriate precursors. ontosight.ai It serves as a building block in organic synthesis for creating more complex heterocyclic systems and has potential applications in materials science as a monomer for polymerization. ontosight.ai
The synthesis of dihydroxy-substituted derivatives has also been achieved. For instance, 10-amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one and methyl (6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate have been synthesized starting from cis-9-azabicyclo[6.2.0]dec-6-en-10-one. beilstein-journals.orgresearchgate.netsciencegate.app The stereochemistry of these complex molecules was determined using 1D and 2D NMR spectroscopy, with X-ray diffraction confirming the configuration of the carbamate (B1207046) derivative. beilstein-journals.orgresearchgate.net Another related compound, trans-8,9-dioxabicyclo[5.2.1]decan-2-ol, has been identified as a product from the reaction of cis-3,4-epoxy-1-hydroperoxycyclo-octane. ucl.ac.uk
A notable complex natural product containing a related framework is Laurefucin, which has the chemical name 2,8-dioxabicyclo(5.2.1)decan-6-ol, 4-bromo-3-ethyl-9-(2-penten-4-ynyl)-. ontosight.ai This class of natural products is of significant interest due to potential pharmacological properties. ontosight.ai
Azabicyclo[5.2.1]decane Derivatives and Their Synthesis
The introduction of a nitrogen atom into the bicyclic system gives rise to azabicyclo[5.2.1]decane derivatives. These compounds, particularly bridged lactams, are important synthetic targets.
The synthesis of bridged lactams within the azabicycloalkane family has been a subject of significant research. The synthesis of 1-azabicyclo[5.2.1]decan-9-one was demonstrated via a Rh-catalyzed C–H insertion reaction, which can be performed with excellent enantioselectivity. nih.gov The flexibility of the ring system is crucial; a similar reaction with a shorter, less flexible one-carbon analogue resulted exclusively in a fused lactam rather than the desired bridged product. nih.gov This highlights the influence of ring strain and conformation on the reaction outcome in bicyclic systems.
Bicyclic lactams are important monomers for producing polyamides with unique properties. rsc.org The ring-opening polymerization (ROP) of such monomers provides a route to linear polymers that contain monocyclic rings within their backbone. mdpi.com This structural feature often enhances the physical properties of the resulting polymer, such as increasing the melting point and glass transition temperature. mdpi.com
The most common method for the polymerization of lactams is anionic ring-opening polymerization (AROP). rsc.org This process typically requires a strong base catalyst and a co-initiator, such as an N-acyllactam. rsc.orgmdpi.com While the direct ROP of 1-azabicyclo[5.2.1]decan-9-one is not extensively detailed, the principles are derived from related bicyclic systems. The polymerizability of bicyclic monomers is influenced by their structure and strain. researchgate.net For instance, in related bicyclic lactones, the monomer design strategy of using ring-fused structures has been shown to enable systems with both high polymerizability and high depolymerizability, which is advantageous for chemical recycling. nih.govacs.org
Table 2: Polymerization Methods for Bicyclic Lactams
| Polymerization Method | Catalyst/Initiator System | Key Features |
| Anionic ROP (AROP) | Strong base catalyst, N-acyllactam co-initiator | Most widely used method for lactams. rsc.org |
| Cationic ROP | Not specified | Less prevalent for lactams. rsc.org |
| Enzyme-catalyzed ROP | Lipases (e.g., Novozym-435) | Involves an acyl-enzyme intermediate. rsc.org |
Comparative Studies with Isomeric Bicyclo[m.n.1]alkanes
The bicyclo[5.2.1]decane system is part of a broader class of bridged bicyclic compounds with the general formula bicyclo[m.n.1]alkane. Comparative studies of these isomers provide insight into how ring size and structure affect chemical properties and reactivity. The synthesis of these bridged ring systems often presents significant challenges due to the inherent ring strain in the transition states. researchgate.net
Strategies for constructing these frameworks include:
Intramolecular Diels-Alder Reactions: This powerful method can be used to asymmetrically construct bridged bicyclo[m.3.1] rings. researchgate.net
[4+2] Cycloaddition: A synthetic route featuring an intramolecular [4+2] cycloaddition has been used to efficiently build the C/D rings of complex tetracyclic carbon skeletons related to berkeleyacetal natural products, starting from cycloheptanone (B156872) derivatives. acs.org
Annulation Methods: New annulation methods have been developed for the construction of functionalized bicyclic compounds, such as converting β-keto esters into bicyclo[4.3.0]non-1-enes and bicyclo[5.3.0]dec-7-enes. grafiati.com
Michael/Aldol Cascade Reactions: This cascade reaction has been employed to synthesize the azabicyclo[3.3.1]nonane moiety. rsc.org
The conformational properties of these systems are also a key area of study. For example, protonated 3-azabicyclo[3.3.1]nonane exhibits a dihydrogen bond with significant covalent character, which lowers its energy. rsc.org The development of catalytic asymmetric methods to access these diverse bicyclo[m.n.1] ring systems is a major focus, as these structures are key components of many complex natural products. researchgate.netresearchgate.net
Synthetic Methodologies for Related Bicyclic Ketones
The synthesis of bicyclic ketones related to bicyclo[5.2.1]decan-10-one often involves intramolecular cyclization reactions. One notable approach is the acid-catalyzed intramolecular cyclization of N-chloramines with enol ethers or ethylene (B1197577) ketals, which provides an efficient route to bridged azabicyclic ketones where the nitrogen atom is adjacent to a bridgehead carbon. cdnsciencepub.com This method is particularly valuable as these amino ketones are key building blocks for numerous alkaloids and other pharmacologically relevant derivatives. cdnsciencepub.com
Another versatile strategy is the use of tandem reactions. For instance, a tandem Michael addition-intramolecular aldolization has been employed in the synthesis of various bicyclic systems. nih.gov This can be promoted by either a base or an acid. Base-induced tandem reactions are well-explored in natural product synthesis. nih.gov Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations of diketones have also been successfully used to create bicyclo[3.3.1]nonenone systems. nih.gov
Furthermore, ring-closing cyclizations represent a significant tool for constructing bicyclic and related polycyclic systems. rsc.org An example is the synthesis of bicyclo[5.2.1]decane and benzo-fused bicyclo[5.2.1]decane through the oxidative fragmentation and subsequent cyclization of bicyclo[3.3.1]nonane diketones. nih.govrsc.org
The table below summarizes various synthetic methodologies for related bicyclic ketones.
| Methodology | Reactants/Precursors | Product Type | Key Features |
| Acid-catalyzed intramolecular cyclization | N-chloramines with enol ethers/ethylene ketals | Bridged azabicyclic ketones | Efficient, regioselective, forms N-bridgehead ketones |
| Tandem Michael addition-intramolecular aldolization | Diketones and α,β-unsaturated compounds | Bicyclic enones | Can be base or acid-catalyzed, useful in natural product synthesis |
| Oxidative fragmentation and cyclization | Bicyclo[3.3.1]nonane diketones | Bicyclo[5.2.1]decane systems | Ring expansion strategy |
| Effenberger-type cyclization | 1-Methoxy-1-cyclohexene and malonyl dichloride | Bicyclo[3.3.1]nonane systems | Versatile for creating the bicyclic core |
Conformational Insights Across Related Bridged Systems
The conformational preferences of bicyclo[5.2.1]decane and its analogs are critical to their reactivity and biological activity. The rigid nature of the bridged framework restricts the number of accessible conformations.
For the parent bicyclo[5.2.1]decane system, theoretical calculations and experimental techniques like lanthanide-induced shift (LIS) NMR spectroscopy have been used to investigate its conformation. rsc.org Studies on bicyclo[5.2.1]decane-2,6-dione revealed the presence of exo and endo conformers, with the exo form being more stable. rsc.org
The introduction of heteroatoms and functional groups can influence the conformational equilibrium. For example, the synthesis of 3-aza-8,10-dioxa-bicyclo[5.2.1]decane carboxylic acid derivatives has been explored to create new molecular scaffolds that can act as reverse turn inducers in peptides. researchgate.netunifi.it The conformational analysis of these systems is crucial for understanding their ability to mimic peptide secondary structures.
X-ray crystallography has been instrumental in providing precise structural information for a variety of bridged bicyclic systems. researchgate.net These studies have confirmed the rigid, globular structures of many of these compounds, often stabilized by intramolecular hydrogen bonds. nih.govrsc.org The relative orientation of substituents is determined by the stereochemistry of the ring system and interactions between the side chains within the constrained geometry. nih.gov
The table below provides a summary of conformational features in related bridged systems.
| Compound/System | Technique(s) Used | Key Conformational Finding(s) | Significance |
| Bicyclo[5.2.1]decane-2,6-dione | Molecular modeling, LIS NMR | Exo conformer is more stable than the endo conformer. rsc.org | Understanding the fundamental conformational preferences of the carbon skeleton. |
| 3-Aza-8,10-dioxa-bicyclo[5.2.1]decane derivatives | NMR, IR, Molecular Modeling | Can induce reverse turn conformations in peptides. researchgate.netunifi.itresearchgate.net | Design of peptidomimetics with specific secondary structures. |
| Norbornapeptides (Bridged Bicyclic Peptides) | X-ray crystallography, NMR, CD spectroscopy | Rigid, globular scaffolds stabilized by intramolecular hydrogen bonds. researchgate.netnih.govrsc.org | Development of novel, stable peptide-based drug scaffolds. |
Tricyclic and Spirocyclic Systems Derived from or Related to Bicyclo[5.2.1]decane
The bicyclo[5.2.1]decane framework serves as a versatile starting point for the synthesis of more complex polycyclic architectures, including tricyclic and spirocyclic systems. These transformations often involve ring-forming reactions that build upon the existing bicyclic core.
One approach to tricyclic systems is through intramolecular reactions that form an additional ring. For instance, the synthesis of the tricyclic core of stemonamine alkaloids has been achieved via a one-pot gold(I)-catalyzed cyclization and Schmidt rearrangement. researchgate.net Another example is the enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton, starting from endo-carbic anhydride. beilstein-journals.org
Spirocyclic compounds, where two rings share a single atom, can also be derived from bicyclic precursors. vedantu.com The synthesis of spirocyclic systems often involves reactions that create a new ring fused at one of the atoms of the bicyclo[5.2.1]decane skeleton. For example, the Michael addition-driven cyclization of 3-hydroxyoxindoles with ortho-hydroxy-chalcones can lead to the formation of bridged cyclic N,O-ketal spirooxindoles. rsc.org
The development of new synthetic methods continues to expand the range of accessible tricyclic and spirocyclic systems. Transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones offer a deconstructive strategy to access diverse bridged and fused ring systems. acs.org Additionally, the ring-opening polymerization of bicyclic and spiro compounds provides a route to functional polymers containing cyclic units in their main chains. researchgate.net
The table below lists some examples of tricyclic and spirocyclic systems related to bicyclo[5.2.1]decane.
| System Type | Synthetic Strategy | Starting Material/Precursor | Resulting Structure |
| Tricyclic | Gold(I)-catalyzed cyclization and Schmidt rearrangement | Suitably functionalized bicyclic precursors | Tricyclic core of stemonamine alkaloids researchgate.net |
| Tricyclic | Enantioselective hydration and oxidation | endo-Carbic anhydride | 4-Azatricyclo[5.2.1.02,6]decane derivatives beilstein-journals.org |
| Spirocyclic | Michael addition-driven cyclization | 3-Hydroxyoxindoles and ortho-hydroxy-chalcones | Bridged cyclic N,O-ketal spirooxindoles rsc.org |
| Fused/Bridged Rings | Transition-metal-catalyzed "cut-and-sew" reactions | Cyclobutanones | Various bridged and fused ring systems acs.org |
Q & A
Q. Why do this compound derivatives exhibit anomalous melting points in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
